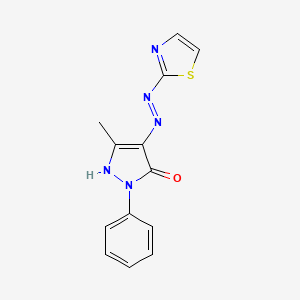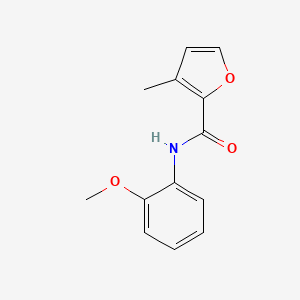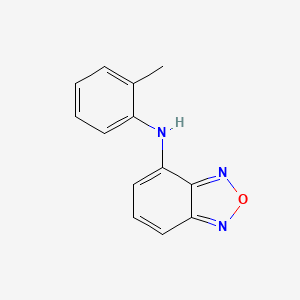
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(1,3-thiazol-2-ylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(1,3-thiazol-2-ylhydrazone) is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as MPTP-T and has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
MPTP-T selectively binds to MAO-B and inhibits its activity, leading to the depletion of dopamine in the brain. This mechanism of action has been used to create animal models of Parkinson's disease, which can aid in the development of new treatments for this debilitating condition.
Biochemical and Physiological Effects:
MPTP-T has been shown to exhibit various biochemical and physiological effects, including the depletion of dopamine in the brain, the induction of oxidative stress, and the activation of microglia. These effects have been studied in animal models of Parkinson's disease, as well as in vitro models of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPTP-T in lab experiments include its selectivity for MAO-B, its ability to induce Parkinson's disease-like symptoms in animal models, and its potential to aid in the development of new treatments for this condition. The limitations of using MPTP-T in lab experiments include its potential toxicity and the need for careful handling and disposal of the compound.
Orientations Futures
There are several future directions for the study of MPTP-T, including the development of new treatments for Parkinson's disease, the investigation of its potential applications in other neurodegenerative disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and toxicity of MPTP-T, as well as its potential for use in human clinical trials.
Méthodes De Synthèse
The synthesis of MPTP-T can be achieved through a multi-step process involving the reaction of 1-phenyl-1H-pyrazole-4,5-dione with thiosemicarbazide, followed by the addition of 2-bromo-3-methyl-1-propene and 2-mercaptothiazole. The resulting compound can be purified through recrystallization to obtain MPTP-T in high purity.
Applications De Recherche Scientifique
MPTP-T has been found to exhibit potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to monoamine oxidase-B (MAO-B) and inhibit its activity, leading to the depletion of dopamine in the brain. This mechanism of action has been used to create animal models of Parkinson's disease, which can aid in the development of new treatments for this debilitating condition.
Propriétés
IUPAC Name |
5-methyl-2-phenyl-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-9-11(15-16-13-14-7-8-20-13)12(19)18(17-9)10-5-3-2-4-6-10/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFGPEKKZYFHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenyl-4-(thiazol-2-yl-hydrazono)-2,4-dihydro-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-methyl-5-(phenoxymethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653967.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5653989.png)


![1-(5-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5654011.png)

![1-ethyl-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5654029.png)


![ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5654060.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5654075.png)


![ethyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5654092.png)